molecular formula C17H19N3O3S B2457259 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207004-68-9

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2457259
CAS RN: 1207004-68-9
M. Wt: 345.42
InChI Key: CJBMNOKCGWIIHY-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Scientific Research Applications

Anion Recognition and Photophysical Properties

Research into substituted phenyl urea and thiourea compounds, particularly those involving silatranes, has shown that these molecules exhibit notable anion recognition properties. This capability is harnessed through their photophysical characteristics, which are studied using photophysical and theoretical analyses (Singh et al., 2016). The synthesis of such compounds involves rearrangement reactions of various isocyanates and isothiocyanates, leading to functionalized phenyl urea and thiourea derivatives. These derivatives have been characterized by elemental analysis, spectroscopic techniques, and X-ray diffraction analysis, demonstrating their potential in sensing and recognition applications due to the effect of substituents on electronic properties.

X-Ray Powder Diffraction Data

The structural characterization of related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, showcases the importance of X-ray powder diffraction data in understanding the molecular and crystalline structure of complex organic molecules (Wang et al., 2017). This information is crucial for the development of pharmaceuticals, demonstrating the compound's role as an intermediate in synthesis pathways, such as those for anticoagulants like apixaban.

Synthesis and Biological Activities

Research into the synthesis and biological activities of urea derivatives, including anticancer and enzyme inhibition properties, provides a foundation for understanding how modifications to the urea structure can impact biological activity (Mustafa et al., 2014). These studies highlight the synthetic routes to create diverse urea derivatives and their potential applications in treating diseases or as tools in biochemical research.

properties

IUPAC Name

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-11-12(18-17(22)19-15-5-4-10-24-15)7-8-13(14)20-9-3-2-6-16(20)21/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMNOKCGWIIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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